Foreword: Navigating Data Scarcity with Chemical Principles
Foreword: Navigating Data Scarcity with Chemical Principles
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyltoluene
Molecular Structure and Core Physical Properties
The foundational step in characterizing any chemical entity is to understand its structure and fundamental physical constants. 3-Cyclopropyltoluene, also known as m-cyclopropyltoluene, possesses a toluene molecule substituted with a cyclopropyl group at the meta position.
Caption: Chemical structure of 3-cyclopropyltoluene.
The presence of the strained cyclopropyl ring and the methyl group on the aromatic core dictates its physical and chemical behavior.
Table 1: Core Physicochemical Properties of 3-Cyclopropyltoluene
| Property | Value (Toluene) | Estimated Value (3-Cyclopropyltoluene) | Rationale for Estimation |
| Molecular Formula | C₇H₈ | C₁₀H₁₂ | Additive structure |
| Molecular Weight | 92.14 g/mol | 132.22 g/mol | Calculated from molecular formula |
| Appearance | Colorless liquid[1] | Colorless liquid | Expected to be similar to toluene |
| Odor | Aromatic, benzene-like[1] | Aromatic | Expected to be similar to toluene |
| Boiling Point | 110.6 °C (231.1 °F)[1] | ~180-190 °C | Increased molecular weight and van der Waals forces from the cyclopropyl group will raise the boiling point significantly compared to toluene. |
| Melting Point | -95 °C (-139 °F)[1] | Data not available | The disruption of crystal packing by the meta-substitution might lead to a low melting point, but this is difficult to predict accurately. |
| Density | 0.867 g/cm³ at 20°C[1] | ~0.90-0.92 g/cm³ | The addition of a compact cyclopropyl group is expected to increase the density relative to toluene. |
| Solubility in Water | 526 mg/L at 25°C[1] | Low | As a nonpolar hydrocarbon, it is expected to be sparingly soluble in water. |
| logP (Octanol/Water) | 2.73[1] | ~3.5-4.0 | The addition of a C₃H₄ fragment will substantially increase its lipophilicity. |
Spectroscopic Profile: An Inferred Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each type of proton.
-
Aromatic Protons (δ 6.9-7.2 ppm): Four protons on the aromatic ring will likely appear as complex multiplets in this region. The substitution pattern breaks the symmetry seen in toluene.[4][5]
-
Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group will appear as a singlet, characteristic of benzylic protons.[5]
-
Cyclopropyl Methine Proton (δ ~1.8-2.0 ppm): The single proton on the cyclopropyl ring attached to the aromatic ring will be a multiplet, shifted downfield due to the ring's influence.
-
Cyclopropyl Methylene Protons (δ ~0.6-1.0 ppm): The four protons of the two CH₂ groups in the cyclopropyl ring will appear as complex multiplets in the characteristic upfield region for strained rings.
¹³C NMR Spectroscopy
The carbon NMR will complement the proton NMR data for structural confirmation.
-
Aromatic Carbons (δ ~120-145 ppm): Six signals are expected for the aromatic carbons, with the substituted carbons (C-CH₃ and C-cyclopropyl) having distinct chemical shifts.
-
Methyl Carbon (δ ~21 ppm): A single signal for the methyl carbon.
-
Cyclopropyl Methine Carbon (δ ~15-20 ppm): The CH carbon of the cyclopropyl group.
-
Cyclopropyl Methylene Carbons (δ ~8-12 ppm): The two CH₂ carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the functional groups present.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretch (methyl and cyclopropyl).
-
~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching bands.
-
~1020 cm⁻¹: A characteristic band for the cyclopropyl ring C-C skeletal vibration.
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 132.
-
Key Fragments: Common fragmentation pathways would include the loss of a methyl group (M-15, m/z = 117) and potentially the loss of the cyclopropyl group (M-41, m/z = 91, the tropylium ion, which is a very stable fragment for toluene derivatives).
Chemical Reactivity and Synthetic Utility
The reactivity of 3-cyclopropyltoluene is governed by the interplay between the aromatic ring, the benzylic methyl group, and the cyclopropyl substituent.
Aromatic Ring Reactivity
The aromatic ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Both the methyl and cyclopropyl groups are ortho-, para-directing activators. The steric bulk of the cyclopropyl group may influence the regioselectivity of incoming electrophiles.
Caption: General workflow for electrophilic aromatic substitution.
Cyclopropyl Ring Reactivity
The cyclopropyl group, despite its ring strain, is generally stable under many conditions. However, it can undergo ring-opening reactions under harsh conditions such as catalytic hydrogenation at high pressure or treatment with strong acids.[6][7] This reactivity can be exploited for synthetic transformations. The strained C-C bonds of the cyclopropyl ring have a higher degree of p-character, allowing for electronic interaction with the adjacent π-system of the benzene ring.
Relevance in Drug Development
The cyclopropyl group is a valuable motif in medicinal chemistry, often used as a "bioisostere" for a vinyl group or as a conformationally restricted linker. Its incorporation can improve metabolic stability, binding affinity, and membrane permeability. Therefore, 3-cyclopropyltoluene serves as a potential starting material or intermediate for the synthesis of novel pharmaceutical candidates.[8]
Experimental Protocols for Property Determination
To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols.
Protocol: Boiling Point Determination (Thiele Tube Method)
This micro-method is ideal for determining the boiling point with a small sample volume.[9][10]
Objective: To accurately measure the boiling point of 3-cyclopropyltoluene.
Materials:
-
Thiele tube
-
High-boiling mineral oil
-
Thermometer (-10 to 250 °C)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
-
Sample of 3-cyclopropyltoluene (~0.5 mL)
Procedure:
-
Setup: Attach the small test tube containing ~0.5 mL of 3-cyclopropyltoluene to the thermometer. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Place the capillary tube (sealed end up) inside the test tube.
-
Immersion: Clamp the assembly in the Thiele tube filled with mineral oil, ensuring the oil level is above the side arm. The sample should be fully immersed.
-
Heating: Gently heat the side arm of the Thiele tube. The convection currents of the oil will ensure uniform heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Equilibrium: Remove the heat source when a steady stream of bubbles is observed. The liquid will begin to cool.
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure.[11]
-
Verification: Allow the apparatus to cool slightly and repeat the heating/cooling cycle to obtain a consistent reading.
Caption: Diagram of the Thiele tube apparatus for boiling point determination.
Protocol: ¹H NMR Spectrum Acquisition
Objective: To obtain a high-resolution proton NMR spectrum for structural verification.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) standard (often included in solvent)
-
Pasteur pipette
-
Sample of 3-cyclopropyltoluene
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of 3-cyclopropyltoluene in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manually lower it into the probe.
-
Spectrometer Setup: Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, appropriate spectral width and relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.[12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-cyclopropyltoluene is not widely available, its handling precautions can be inferred from its structural similarity to toluene.[13][14]
-
Flammability: The compound is expected to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition. Use in a well-ventilated area or a fume hood.
-
Toxicity: Assumed to be harmful if inhaled or absorbed through the skin. Toluene is a known neurotoxin and can cause irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, must be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of as hazardous organic waste in accordance with local, state, and federal regulations.
Conclusion
3-Cyclopropyltoluene is an aromatic hydrocarbon with properties largely defined by its toluene backbone and modified by the electronic and steric contributions of a cyclopropyl group. This guide provides a comprehensive overview of its expected physicochemical characteristics, spectroscopic signatures, and chemical reactivity. The included protocols offer a validated framework for the experimental determination of its properties. By integrating predictive chemical principles with standard laboratory practices, researchers can confidently and safely incorporate this versatile building block into their synthetic and developmental workflows.
References
-
National Institutes of Health. Toluene - PubChem. [Link]
-
National Institutes of Health. (2E)-3-cyclopropylprop-2-en-1-ol - PubChem. [Link]
-
National Institutes of Health. 3-Cyclopropylphenol - PubChem. [Link]
-
Capot Chemical. MSDS of 3-Cyclopropyl-phenol. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Gregory, R. H., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. [Link]
-
National Institutes of Health. 3-Cyclopropylcyclopropene - PubChem. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
National Institutes of Health. Reactivity of electrophilic cyclopropanes - PMC. [Link]
-
YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
-
SlideShare. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
National Institutes of Health. 3-Propyl-1-cyclopentene - PubChem. [Link]
- Google Patents.
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]
-
ResearchGate. (PDF) Reactivity of electrophilic cyclopropanes. [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
-
ResearchGate. How to synthesize Toluene and 3-chloro-1-propene to create vinyl toluene?. [Link]
-
GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
Carl ROTH. Safety Data Sheet: Toluene. [Link]
-
YouTube. Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. [Link]
-
University of Crete. Lab 5: NMR and IR spectra & vibrational analysis. [Link]
-
JoVE. Video: Boiling Points - Procedure. [Link]
-
MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]
-
National Institutes of Health. 3-Cyclopropylprop-2-yn-1-ol - PubChem. [Link]
- Google Patents.
Sources
- 1. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropane synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. tau.ac.il [tau.ac.il]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
